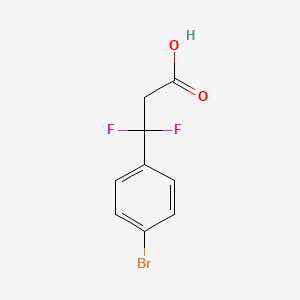
3-(4-Bromophenyl)-3,3-difluoropropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-3,3-difluoropropanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a difluoropropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.
化学反应分析
Types of Reactions
3-(4-Bromophenyl)-3,3-difluoropropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
3-(4-Bromophenyl)-3,3-difluoropropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 3-(4-Bromophenyl)-3,3-difluoropropanoic acid involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interaction with cellular membranes .
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)propanoic acid: Similar structure but lacks the difluoropropanoic acid group.
4-(3-Bromophenylcarbamoyl)phenylboronic acid: Contains a boronic acid functional group, used in Suzuki-Miyaura coupling reactions.
4-Bromophenylacetic acid: Another brominated phenyl derivative with different chemical properties.
Uniqueness
3-(4-Bromophenyl)-3,3-difluoropropanoic acid is unique due to the presence of both bromine and difluoropropanoic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
生物活性
3-(4-Bromophenyl)-3,3-difluoropropanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C11H10BrF2O2
- Molecular Weight : 303.1 g/mol
- CAS Number : 1710091-83-0
The biological activity of this compound primarily involves its role as an inhibitor of histone deacetylases (HDACs), which are enzymes implicated in various diseases, including cancer and neurodegenerative disorders. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells .
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Anti-cancer : Research indicates that HDAC inhibitors can enhance the efficacy of existing chemotherapeutic agents and may be effective against various cancer types, including leukemia and solid tumors .
- Neurodegenerative Diseases : The modulation of histone acetylation by this compound may offer therapeutic benefits in conditions like Alzheimer's disease and Huntington's disease .
- Inflammatory Disorders : Due to its anti-inflammatory properties, it may also be beneficial in treating autoimmune diseases .
Case Studies and Research Findings
- In vitro Studies : A study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values were determined to be in the low micromolar range, indicating potent activity .
- Animal Models : In murine models of cancer, administration of this compound led to a marked reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of tumor cell proliferation .
- Synergistic Effects : Research has shown that combining this compound with traditional chemotherapy agents results in enhanced anti-tumor effects, suggesting a potential for use in combination therapies .
Data Table: Biological Activity Overview
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Anti-cancer | High | HDAC inhibition |
| Neuroprotection | Moderate | Modulation of histone acetylation |
| Anti-inflammatory | Moderate | Inhibition of pro-inflammatory cytokines |
属性
分子式 |
C9H7BrF2O2 |
|---|---|
分子量 |
265.05 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-3,3-difluoropropanoic acid |
InChI |
InChI=1S/C9H7BrF2O2/c10-7-3-1-6(2-4-7)9(11,12)5-8(13)14/h1-4H,5H2,(H,13,14) |
InChI 键 |
VDQAMIUOGUICHQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(CC(=O)O)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















